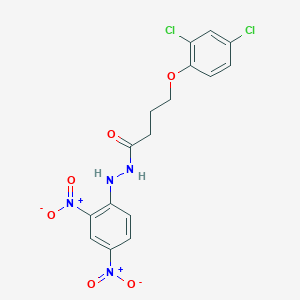![molecular formula C22H24N2O B326057 (4E)-N1,N1-DIETHYL-N4-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]BENZENE-1,4-DIAMINE](/img/structure/B326057.png)
(4E)-N1,N1-DIETHYL-N4-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]BENZENE-1,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-N1,N1-DIETHYL-N4-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]BENZENE-1,4-DIAMINE: is a complex organic compound characterized by its unique structure, which includes a diethylamino group attached to a phenyl ring and a methoxy group attached to a naphthyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-N1,N1-DIETHYL-N4-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]BENZENE-1,4-DIAMINE typically involves a multi-step process. One common method includes the condensation reaction between 4-(diethylamino)benzaldehyde and 2-methoxy-1-naphthylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (4E)-N1,N1-DIETHYL-N4-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
(4E)-N1,N1-DIETHYL-N4-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]BENZENE-1,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4E)-N1,N1-DIETHYL-N4-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Methoxyphenethylamine: Shares a methoxy group attached to a phenyl ring but lacks the diethylamino and naphthyl groups.
2-(4-Methoxyphenyl)ethylamine: Similar structure but with different substituents.
4-Methoxyphenylacetonitrile: Contains a methoxy group and a phenyl ring but with a nitrile group instead of the diethylamino group.
Uniqueness: (4E)-N1,N1-DIETHYL-N4-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]BENZENE-1,4-DIAMINE is unique due to its combination of diethylamino and methoxy-naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H24N2O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[(2-methoxynaphthalen-1-yl)methylideneamino]aniline |
InChI |
InChI=1S/C22H24N2O/c1-4-24(5-2)19-13-11-18(12-14-19)23-16-21-20-9-7-6-8-17(20)10-15-22(21)25-3/h6-16H,4-5H2,1-3H3 |
InChI Key |
CYYZCUSPPVOCPQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


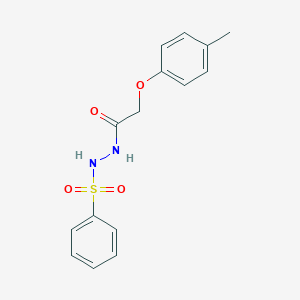
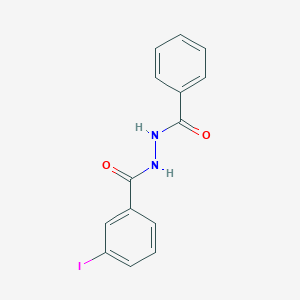
![(4Z)-4-[(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B325977.png)
![(1E,2E)-bis[2-(benzyloxy)benzylidene]hydrazine](/img/structure/B325978.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodo-2-methylanilino)acetohydrazide](/img/structure/B325979.png)
![4,6-dimethyl-1-({(1E)-[4-(methylthio)phenyl]methylene}amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B325980.png)
![3-bromo-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B325982.png)
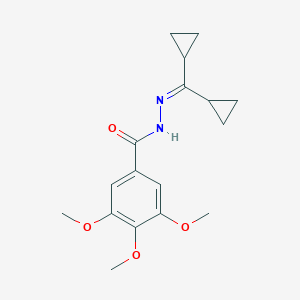
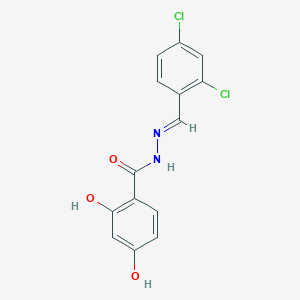
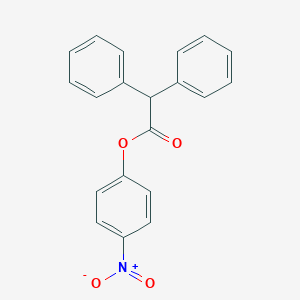
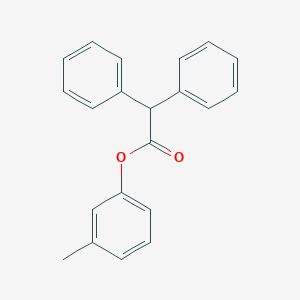
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide](/img/structure/B325990.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B325994.png)
